molecular formula C17H17FO2 B567749 3-Fluoro-4-(4-T-butylphenyl)benzoic acid CAS No. 1261954-92-0

3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Cat. No. B567749
M. Wt: 272.319
InChI Key: AAAKUFCDNYZEHW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261954-92-0. It has a molecular weight of 272.32 and its IUPAC name is 4’-tert-butyl-2-fluoro [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is represented by the linear formula C17H17FO2 . The InChI code for this compound is 1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) .

Scientific Research Applications

Application 1: Glucose Sensing

  • Summary of the Application : The compound is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions .
  • Methods of Application or Experimental Procedures : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization was optimized to obtain a low impedance film interface and then characterized by scanning electron microscopy, atomic force microscopy, water contact angle measurements, and electrochemical impedance spectroscopy .
  • Results or Outcomes : The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 . The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA .

Application 2: Acid-Base Studies

  • Summary of the Application : The compound is used in studies comparing the acidity of different fluorobenzoic acids .
  • Methods of Application or Experimental Procedures : The pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid are compared. The study considers the effects of intramolecular hydrogen bonding and the inductive effect of the fluorine atom .
  • Results or Outcomes : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid, despite the presence of intramolecular hydrogen bonding in 2-fluorobenzoic acid. This is attributed to the strong -I effect of the fluorine atom .

Application 3: Acid-Base Studies

  • Summary of the Application : The compound is used in studies comparing the acidity of different fluorobenzoic acids .
  • Methods of Application or Experimental Procedures : The pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid are compared. The study considers the effects of intramolecular hydrogen bonding and the inductive effect of the fluorine atom .
  • Results or Outcomes : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid, despite the presence of intramolecular hydrogen bonding in 2-fluorobenzoic acid. This is attributed to the strong -I effect of the fluorine atom .

properties

IUPAC Name

4-(4-tert-butylphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAKUFCDNYZEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681315
Record name 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-T-butylphenyl)benzoic acid

CAS RN

1261954-92-0
Record name 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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